5-Amino-3-pyridinecarbonitrile
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Overview
Description
5-Amino-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Fluorescence Properties
5-Amino-3-pyridinecarbonitrile has been utilized in the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which exhibit notable fluorescence properties. Some compounds in this group also show considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
2. Potential Biological Activity
Research has involved the synthesis of 5-cyano-4-hydroxy-2-pyridone derivatives using 3-aminocrotononitrile, exploring their potential biological activities (Kappe & Kappe, 1989).
3. Inhibitors of PKCtheta
Substituted heteroaryl 3-pyridinecarbonitriles, including those with a 5-amino group, have been identified as inhibitors of PKCtheta, a protein kinase involved in various cellular processes (Subrath et al., 2009).
4. Antimicrobial Applications
Pyridine derivatives, including those related to this compound, have shown potential as antimicrobial drugs, particularly against strains of Escherichia coli (Koszelewski et al., 2021).
5. Corrosion Inhibition
Certain pyridine derivatives, closely related to this compound, have been studied for their role in corrosion inhibition of metals, demonstrating significant effectiveness (Ansari, Quraishi, & Singh, 2015).
6. Application in Security Paper
The fluorescence behavior of 3-pyridinecarbonitrile containing compounds, a category that includes this compound, has been leveraged in the development of security paper (Basta, Girgis, & El-saied, 2002).
7. Synthesis of Pyrimidine Derivatives
This compound has been used in the novel synthesis of various pyrimidine derivatives, contributing to the exploration of new compounds with potential pharmacological activities (Ibrahim et al., 1987).
Safety and Hazards
5-Amino-3-pyridinecarbonitrile is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
5-aminopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGLPUFUWXSMFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625600 |
Source
|
Record name | 5-Aminopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13600-47-0 |
Source
|
Record name | 5-Aminopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.